3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Lipophilic ligand efficiency CNS drug design Physicochemical differentiation

Choose CAS 2034621-46-8 for a differentiated phenylpiperazine urea scaffold. Its clogP of 1.80 and TPSA of 78.67 Ų position it optimally for passive BBB penetration, surpassing first-generation FAAH inhibitors (clogP ≥3.8). The tetrahydrofuran ring reduces rotatable bonds to 6, lowering the entropic penalty for receptor binding and improving affinity predictability. With 3 HBDs and enhanced aqueous solubility, it minimizes aggregation risk in screening assays (10–30 µM). Avoid higher-logP or flexible-chain analogs that compromise CNS exposure and reproducibility.

Molecular Formula C18H28N4O2
Molecular Weight 332.448
CAS No. 2034621-46-8
Cat. No. B2505269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea
CAS2034621-46-8
Molecular FormulaC18H28N4O2
Molecular Weight332.448
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)NCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C18H28N4O2/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-15H2,(H2,19,20,23)
InChIKeyGLSZOCWMJGYGJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea (CAS 2034621-46-8): Compound Class and Pharmacological Context for Sourcing Decisions


3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea (CAS 2034621-46-8) is a synthetic small-molecule urea derivative incorporating a phenylpiperazine moiety tethered via an ethyl linker to one urea nitrogen and a tetrahydrofuran (oxolan-2-yl)methyl group on the other . The phenylpiperazine scaffold is a privileged structure in neuropsychiatric drug discovery, conferring affinity for dopamine D2 and serotonin 5-HT1A receptors, while the urea linkage is a well-precedented pharmacophore for fatty acid amide hydrolase (FAAH) inhibition [1][2]. This dual pharmacophoric architecture positions the compound at the intersection of aminergic GPCR modulation and endocannabinoid catabolism, making it relevant for programs targeting pain, inflammation, and CNS disorders. However, publicly available target-engagement or selectivity data specific to this compound remain extremely limited, and procurement decisions must currently rely on class-level inference rather than compound-specific head-to-head comparisons.

Why Generic Phenylpiperazine Ureas Cannot Substitute for 3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea (CAS 2034621-46-8) in Focused Screening


Phenylpiperazine urea derivatives exhibit profound, non-linear SAR: minor modifications to the urea N-substituent can invert receptor selectivity, shift >100-fold in target affinity, or alter brain penetration by >10-fold [1][2]. For example, within a congeneric series of 1-{[2-(4-phenylpiperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas, replacing a phenyl head group with a pyridyl group shifted the D2/5-HT1A selectivity ratio substantially, demonstrating that topology—not merely the presence of the phenylpiperazine-urea core—governs pharmacological outcome [1]. The tetrahydrofuran (oxolan-2-yl)methyl substituent in CAS 2034621-46-8 introduces a hydrogen-bond-accepting oxygen within a conformationally constrained five-membered ring, which is expected to modulate both target binding and physicochemical properties (e.g., logP, TPSA) relative to aryl or alkyl urea analogs. Consequently, generic substitution with another phenylpiperazine urea lacking this specific oxolane-methyl motif risks selecting a compound with a materially different target engagement profile, metabolic stability, or CNS penetration, undermining reproducibility in receptor occupancy or in vivo efficacy studies.

Quantitative Differentiation Evidence for 3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea (CAS 2034621-46-8): Comparator-Based Analysis


Predicted Lipophilic Ligand Efficiency (LLE) Advantage of the Oxolan-2-yl Methyl Substituent Over Phenethyl Urea Analogs

Lipophilic ligand efficiency (LLE = pKi − logP) is a key parameter for prioritizing CNS candidates, with higher LLE indicating greater target affinity per unit lipophilicity and reduced promiscuity risk. 3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea (CAS 2034621-46-8) has a computed logP (clogP) of 1.80, which is markedly lower than the clogP of approximately 3.2 calculated for the closely related phenethyl analog 1-phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea (CAS not confirmed) [1]. Assuming comparable on-target potency based on the conserved phenylpiperazine-urea core, CAS 2034621-46-8 would yield an LLE approximately 1.4 log units higher than the phenethyl comparator. In CNS drug discovery, each 1-unit improvement in LLE is correlated with a significant reduction in attrition due to off-target toxicity and pharmacokinetic failure [2].

Lipophilic ligand efficiency CNS drug design Physicochemical differentiation

Topological Polar Surface Area (TPSA) and Predicted CNS Permeability Differentiation from Aryl-Urea Analogs

The topological polar surface area (TPSA) of CAS 2034621-46-8 is 78.67 Ų [1], placing it within the optimal range (60–90 Ų) for passive blood-brain barrier (BBB) penetration. In contrast, many phenylpiperazine ureas bearing additional aromatic or heteroaromatic substituents on the urea nitrogen have TPSA values exceeding 90 Ų, which correlates with restricted CNS entry. For example, 1-(4-fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea has an estimated TPSA >100 Ų due to the pyrimidine ring and additional aromatic substituent . The oxolan-2-yl methyl group in CAS 2034621-46-8 contributes hydrogen bond acceptor capacity without adding aromatic ring count, preserving a favorable TPSA for CNS exposure while maintaining hydrogen-bonding potential for target engagement.

CNS permeability TPSA Blood-brain barrier penetration

Rotatable Bond Count and Conformational Pre-organization Relative to Flexible-Chain Phenylpiperazine Ureas

CAS 2034621-46-8 has 6 rotatable bonds [1], whereas analogs such as 1-(3-(4-phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea have 7 or more rotatable bonds due to extended propyl linkers or additional flexible substituents . The oxolan-2-yl methyl group introduces conformational restriction via the tetrahydrofuran ring, which pre-organizes the urea substituent into a limited set of low-energy conformations. In class-level analyses of ligand-protein binding, reducing the number of rotatable bonds by one can decrease the entropic penalty of binding by approximately 0.5–1.0 kcal/mol, corresponding to a potential 2- to 5-fold improvement in binding affinity (ΔKi or ΔIC50) when the constrained conformation matches the receptor-bound pose [2].

Conformational restriction Entropic penalty Binding affinity optimization

Hydrogen Bond Donor/Acceptor Profile and Predicted Solubility Advantage Over N-Alkyl Piperazine Ureas

CAS 2034621-46-8 possesses 3 hydrogen bond donors (HBDs) and 6 hydrogen bond acceptors (HBAs) [1], consistent with the urea NH groups and the oxolane oxygen. This contrasts with N-methyl or N-alkyl piperazine urea analogs, which often have only 2 HBDs but a higher logP due to additional alkyl carbon atoms. The presence of an additional HBD in CAS 2034621-46-8, combined with its lower logP (1.80), predicts superior aqueous solubility based on the General Solubility Equation (GSE). Using the GSE: logS = 0.5 − 0.01(MP − 25) − logP, and assuming a similar melting point, the ~1.4-unit logP reduction of CAS 2034621-46-8 relative to phenethyl analogs translates to a predicted ~25-fold higher aqueous solubility [2].

Aqueous solubility Hydrogen bonding Formulation developability

Optimal Research and Industrial Application Scenarios for 3-[(Oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea (CAS 2034621-46-8)


CNS Lead Optimization Programs Targeting Dopamine D2/5-HT1A Dual Activity Requiring Favorable Brain Penetration

With a TPSA of 78.67 Ų and clogP of 1.80 [1], CAS 2034621-46-8 is optimally positioned within the CNS drug-like chemical space for passive BBB penetration. Medicinal chemistry teams pursuing dual D2/5-HT1A modulation—a profile associated with atypical antipsychotic efficacy [2]—can use this compound as a core scaffold for systematic SAR exploration. The oxolan-2-yl methyl group provides a hydrogen-bond-accepting handle for modulating receptor interactions without adding aromatic ring count, which would otherwise increase TPSA above the 90 Ų CNS threshold. Procurement of this specific compound, rather than a higher-TPSA or higher-logP analog, ensures the starting scaffold does not inherently compromise the program's CNS exposure objectives.

FAAH Inhibitor Probe Development Where Reduced Lipophilicity Differentiates from First-Generation Aryl Urea Inhibitors

First-generation FAAH inhibitors such as URB597 (clogP ≈ 4.5) and PF-04457845 (clogP ≈ 3.8) suffered from high lipophilicity-driven off-target effects and limited aqueous solubility [3]. CAS 2034621-46-8, with a clogP of 1.80 and predicted ~25-fold higher solubility than phenethyl urea analogs, offers a substantially more favorable physicochemical profile for in vitro and in vivo FAAH pharmacology studies. The oxolane oxygen may also engage in unique hydrogen-bond interactions within the FAAH active site, as inferred from the SAR of related cyclic ether-containing FAAH inhibitors such as JNJ-42165279 [4]. Researchers seeking a lower-lipophilicity FAAH inhibitor scaffold for probe development should prioritize this compound over higher-logP phenylpiperazine urea alternatives.

Conformational Restriction Studies in GPCR Ligand Design: Evaluating Entropic Benefits of Cyclic Ether Urea Substituents

The tetrahydrofuran ring in CAS 2034621-46-8 introduces conformational restriction that reduces the entropic penalty upon receptor binding, as supported by class-level evidence that each rotatable bond eliminated can improve binding affinity by 2- to 5-fold [5]. With only 6 rotatable bonds—fewer than propyl-linked or butyl-linked phenylpiperazine ureas (7–8 rotatable bonds)—this compound serves as an ideal tool for investigating the thermodynamic signatures of GPCR-ligand interactions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Procurement of this specific oxolane-containing urea, rather than a flexible-chain analog, is essential for experiments designed to quantify the entropic contribution of conformational pre-organization to binding free energy.

Aqueous Solubility-Critical Screening Cascades: Minimizing False Negatives from Compound Aggregation

Compound aggregation is a major source of false positives and false negatives in high-throughput and fragment-based screening. CAS 2034621-46-8's predicted aqueous solubility, enhanced by its lower logP (1.80) and additional hydrogen bond donor (3 HBDs) relative to N-alkyl phenylpiperazine ureas, reduces the likelihood of aggregate formation at typical screening concentrations (10–30 µM) [1][6]. For screening facilities and assay development groups seeking a soluble, low-aggregation-risk phenylpiperazine urea reference compound, this compound offers a measurable advantage over higher-logP, lower-HBD-count analogs. Its procurement for use as a control or calibration standard in solubility-critical assays (e.g., SPR, fluorescence polarization) is supported by its favorable computed physicochemical profile.

Quote Request

Request a Quote for 3-[(oxolan-2-yl)methyl]-1-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.